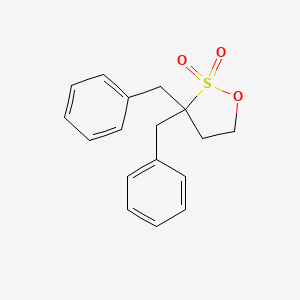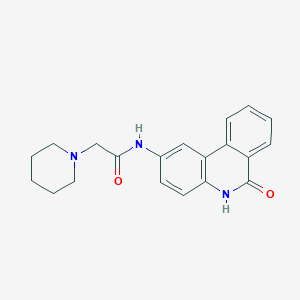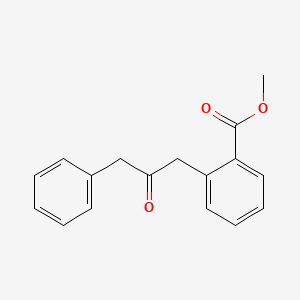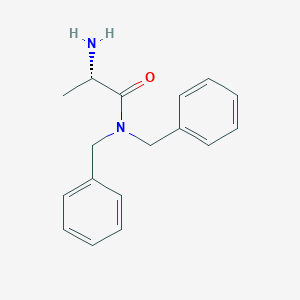
N,N-Dibenzyl-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-L-alaninamide: is an organic compound that belongs to the class of amides It is derived from L-alanine, an amino acid, and features two benzyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Benzylation of L-alaninamide: One common method involves the benzylation of L-alaninamide using benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of L-alanine with benzylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is often carried out in a solvent such as methanol.
Industrial Production Methods: Industrial production of N,N-Dibenzyl-L-alaninamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Dibenzyl-L-alaninamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: N,N-Dibenzyl-L-alaninamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: This compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving amino acid derivatives.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry:
Polymer Production: this compound is used in the production of polymers with specific properties, such as increased thermal stability or unique mechanical characteristics.
Mécanisme D'action
The mechanism of action of N,N-Dibenzyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
N,N-Dibenzylaniline: Similar in structure but lacks the alanine moiety.
N,N-Dibenzylglycinamide: Similar but derived from glycine instead of alanine.
Uniqueness: N,N-Dibenzyl-L-alaninamide is unique due to the presence of the L-alanine moiety, which imparts specific stereochemical properties and enhances its interaction with biological targets. This makes it particularly useful in applications requiring chiral specificity.
Propriétés
Numéro CAS |
170033-63-3 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
(2S)-2-amino-N,N-dibenzylpropanamide |
InChI |
InChI=1S/C17H20N2O/c1-14(18)17(20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13,18H2,1H3/t14-/m0/s1 |
Clé InChI |
PKPZQIXGZGDZHY-AWEZNQCLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N |
SMILES canonique |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


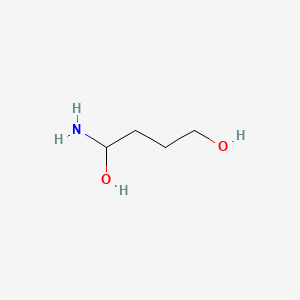
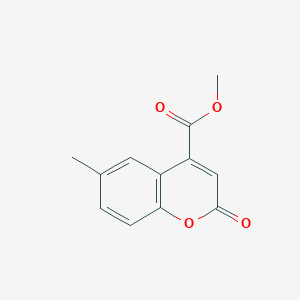

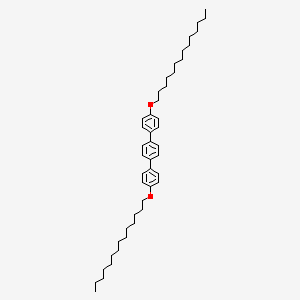
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

